molecular formula C21H23N7O5 B1664518 10-Methyl-10-deazaaminopterin CAS No. 80576-77-8

10-Methyl-10-deazaaminopterin

Cat. No. B1664518
CAS RN: 80576-77-8
M. Wt: 453.5 g/mol
InChI Key: MQISJAZESFPIPJ-SBNLOKMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-10-deazaaminopterin is a folate analog that exhibits antitumor activity.

Scientific Research Applications

Structural Design and Biochemical Properties

10-Methyl-10-deazaaminopterin, as part of the 10-deaza-aminopterin series, has been studied for its potential in cancer treatment. Modifications at the N10 position of 4-amino folates impact membrane transport in cells, with differential effects on transport in tumor cells compared to normal tissue. This leads to greater drug accumulation in tumor cells. These modifications have shown therapeutic efficacy superior to both 10-deaza-aminopterin and methotrexate, another drug with antitumor properties. These compounds inhibit L1210 cell dihydrofolate reductase and exhibit similar transport properties in various cells. The transport differences among these analogs, which determine net accumulation, reflect in their growth-inhibitory potency. Moreover, their metabolism and plasma pharmacokinetics have been studied, revealing potential selective action in tumor versus normal tissue (Sirotnak et al., 2004).

Antitumor Efficacy

Further research into the 10-deaza-aminopterin series, including 10-Methyl-10-deazaaminopterin, has shown marked superiority to methotrexate against various murine tumors. This includes effectiveness against both ascites tumors and solid tumors, with significant tumor burden reduction and long-term survivors in some cases. The modifications at the 10 position of the compound have been pivotal in this increased effectiveness (Sirotnak et al., 2004).

Pharmacokinetic Studies

A Phase I study of 10-propargyl-10-deazaaminopterin, related to 10-Methyl-10-deazaaminopterin, aimed to identify potential toxicities and define an optimal dose and schedule. This study involved patients with non-small cell lung cancer who had undergone prior chemotherapy. The study highlighted mucositis as a dose-limiting toxicity and recommended a Phase II dose for further trials. This study provided insights into the pharmacokinetics and toxicity profile of this class of compounds (Krug et al., 2000).

Combination Therapy Potential

Research has also explored the combination of pralatrexate (10-propargyl-10-deazaaminopterin) with other drugs, such as bortezomib, in T-cell lymphoid malignancies. This combination showed synergistic effects, suggesting potential as a treatment platform for such malignancies. The study utilized various assays and models to confirm the efficacy and safety of this combination (Marchi et al., 2010).

Clinical Trials and Applications

Clinical trials have been conducted with compounds related to 10-Methyl-10-deazaaminopterin, such as pralatrexate, in non-small cell lung cancer. These trials aimed to assess the efficacy and safety profile, finding limited toxicity and indications of efficacy in lung cancer, which encourages further development of these compounds (Krug et al., 2003).

properties

CAS RN

80576-77-8

Product Name

10-Methyl-10-deazaaminopterin

Molecular Formula

C21H23N7O5

Molecular Weight

453.5 g/mol

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,14-/m0/s1

InChI Key

MQISJAZESFPIPJ-SBNLOKMTSA-N

Isomeric SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10-methyl-10-deaza-aminopterin
10-methyl-10-deazaaminopterin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-10-deazaaminopterin
Reactant of Route 2
10-Methyl-10-deazaaminopterin
Reactant of Route 3
Reactant of Route 3
10-Methyl-10-deazaaminopterin
Reactant of Route 4
10-Methyl-10-deazaaminopterin
Reactant of Route 5
10-Methyl-10-deazaaminopterin
Reactant of Route 6
10-Methyl-10-deazaaminopterin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.